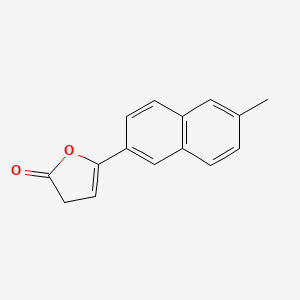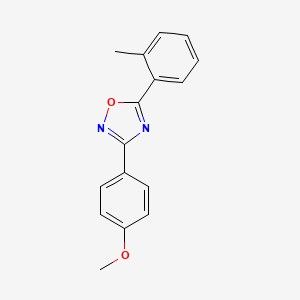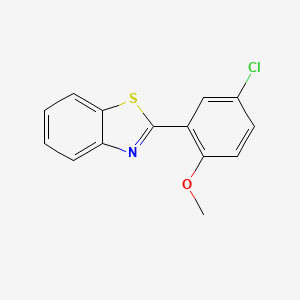
5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound that is widely used in the perfume industry. It is a member of the musk family of fragrances and is known for its sweet, floral, and musky scent. In recent years, there has been increasing interest in the synthesis, mechanism of action, and physiological effects of this compound.
Mecanismo De Acción
The mechanism of action of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone is not fully understood, but studies have shown that it acts as a modulator of neurotransmitter release and may also have antioxidant properties. It has been suggested that 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone may interact with the dopamine and acetylcholine systems in the brain, which are involved in the regulation of movement and cognition.
Biochemical and physiological effects:
Studies have shown that 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Musk ketone has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory, and its fragrance properties make it easy to detect and quantify. However, there are also limitations to its use in lab experiments. Musk ketone is a synthetic compound that may not accurately reflect the effects of natural 5-(6-methyl-2-naphthyl)-2(3H)-furanone compounds in the body. Additionally, the use of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone. One area of research is in the development of new drugs for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone and its potential as a neuroprotective agent. Another area of research is in the development of new fragrances and perfumes. Studies are needed to explore the potential of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone and other 5-(6-methyl-2-naphthyl)-2(3H)-furanone compounds in the development of new fragrances that are safe and sustainable. Finally, further studies are needed to explore the potential health effects of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone and other 5-(6-methyl-2-naphthyl)-2(3H)-furanone compounds, particularly in relation to their potential toxicity and environmental impact.
Métodos De Síntesis
The synthesis of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone can be achieved by several methods, including the Friedel-Crafts acylation reaction and the Pechmann condensation reaction. The Friedel-Crafts acylation reaction involves the reaction of 6-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Pechmann condensation reaction involves the reaction of resorcinol with methyl vinyl ketone in the presence of a strong acid catalyst, such as sulfuric acid.
Aplicaciones Científicas De Investigación
Musk ketone has been extensively studied for its fragrance properties, but it also has potential applications in other areas of research. One area of research is in the development of new drugs for the treatment of neurological disorders. Studies have shown that 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has neuroprotective properties and may be effective in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(6-methylnaphthalen-2-yl)-3H-furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-2-3-12-9-13(5-4-11(12)8-10)14-6-7-15(16)17-14/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMQBFKJLTMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CCC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methylnaphthalen-2-yl)furan-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)
